molecular formula C8H5ClFNO2S B3375295 4-fluoro-1H-indole-3-sulfonyl chloride CAS No. 1092351-41-1

4-fluoro-1H-indole-3-sulfonyl chloride

Cat. No.: B3375295
CAS No.: 1092351-41-1
M. Wt: 233.65 g/mol
InChI Key: HCEDXJKFLXWKEL-UHFFFAOYSA-N
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Description

4-fluoro-1H-indole-3-sulfonyl chloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C8H5ClFNO2S and is characterized by the presence of a fluorine atom at the 4-position, a sulfonyl chloride group at the 3-position, and an indole ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1H-indole-3-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to the indole ring. One common method is the reaction of 4-fluoroindole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 3-position of the indole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild conditions to form sulfonamide and sulfonate esters, respectively.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction of this compound with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

4-fluoro-1H-indole-3-sulfonyl chloride has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of biologically active compounds, including potential drug candidates.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

    Chemical Biology: Utilized in the development of chemical probes for studying biological processes.

    Industrial Applications: Used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1H-indole-3-sulfonyl chloride
  • 4-bromo-1H-indole-3-sulfonyl chloride
  • 4-methyl-1H-indole-3-sulfonyl chloride

Uniqueness

4-fluoro-1H-indole-3-sulfonyl chloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound a valuable compound in medicinal chemistry and chemical biology research.

Properties

IUPAC Name

4-fluoro-1H-indole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO2S/c9-14(12,13)7-4-11-6-3-1-2-5(10)8(6)7/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEDXJKFLXWKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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